molecular formula C19H13Br2N B2711732 3,6-Dibromo-9-(m-tolyl)-9H-carbazole CAS No. 890653-54-0

3,6-Dibromo-9-(m-tolyl)-9H-carbazole

Cat. No.: B2711732
CAS No.: 890653-54-0
M. Wt: 415.128
InChI Key: VTQPTRCVROSIOM-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-(m-tolyl)-9H-carbazole is a halogenated carbazole derivative featuring bromine atoms at the 3- and 6-positions of the carbazole core and a meta-methylphenyl (m-tolyl) substituent at the 9-position. The bromine atoms enable further functionalization via cross-coupling reactions, while the m-tolyl group provides steric bulk and electronic modulation .

Properties

IUPAC Name

3,6-dibromo-9-(3-methylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2N/c1-12-3-2-4-15(9-12)22-18-7-5-13(20)10-16(18)17-11-14(21)6-8-19(17)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQPTRCVROSIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890653-54-0
Record name 3,6-Dibromo-9-(m-tolyl)-9H-carbazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-9-(m-tolyl)-9H-carbazole typically involves the bromination of 9-(m-tolyl)-9H-carbazole. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-9-(m-tolyl)-9H-carbazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form more complex molecules.

    Oxidation and Reduction: The compound can undergo oxidation to form carbazole-quinones or reduction to remove the bromine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products

    Substitution Reactions: Products include various substituted carbazoles.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

    Oxidation and Reduction: Products include carbazole-quinones and debrominated carbazoles.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :
3,6-Dibromo-9-(m-tolyl)-9H-carbazole is utilized as a luminescent material in OLEDs. Its structural characteristics allow it to exhibit efficient light emission when subjected to an electric current. Research indicates that carbazole derivatives can enhance the performance of OLEDs by improving their brightness and stability. The incorporation of bromine atoms in the structure can also modify the electronic properties, making it suitable for various applications in display technology .

Organic Photovoltaics (OPVs) :
This compound has been explored as a potential donor material in OPVs. Its ability to facilitate charge transport and improve light absorption makes it a candidate for enhancing the efficiency of solar cells. Studies have shown that carbazole-based polymers can lead to improved power conversion efficiencies due to their favorable energy levels and charge mobility .

Medicinal Chemistry

Anticancer Activity :
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer cells such as MCF-7 and MDA-MB-231. Notably, specific derivatives have been found to possess GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating potent anticancer activity .

Mechanism of Action :
The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell migration. Studies employing wound-healing assays have highlighted its potential to reduce metastatic behavior in cancer cells, suggesting that it could be a valuable agent in cancer therapy aimed at preventing metastasis .

Materials Science

Fluorescent Probes :
this compound is also investigated as a fluorescent probe in various sensing applications. Its fluorescence properties make it suitable for use in biological imaging and detection systems. The ability to tune its optical properties through structural modifications allows for the development of sensitive detection methods for biological and environmental analytes .

Redox Flow Batteries :
Recent studies have explored the use of this compound as a cathode material in non-aqueous organic redox flow batteries. Its electrochemical stability and favorable redox characteristics make it a promising candidate for energy storage applications. The incorporation of this compound can enhance the overall efficiency and lifespan of flow battery systems .

Data Tables

Application Area Specific Use Performance Metrics
Organic ElectronicsOLEDsEnhanced brightness and stability
OPVsImproved power conversion efficiency
Medicinal ChemistryAnticancer activityGI50 values: 4.7 - 32.2 µM
Mechanism: Induces apoptosisInhibits cell migration
Materials ScienceFluorescent probesSensitive detection capabilities
Redox flow batteriesEnhanced efficiency

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-(m-tolyl)-9H-carbazole in organic electronics involves its ability to transport holes (positive charge carriers) efficiently. The bromine atoms and tolyl group influence the electronic properties, enhancing its performance in devices like OLEDs and OPVs. The compound interacts with other materials in the device, facilitating charge transfer and improving overall efficiency.

Comparison with Similar Compounds

Substituent Effects on Structural and Electronic Properties

a. Alkyl vs. Aryl Substituents

  • 3,6-Dibromo-9-octyl-9H-carbazole (): The octyl chain enhances solubility and processability but reduces π-π stacking efficiency, critical for charge transport. In contrast, the m-tolyl group in the target compound balances moderate solubility (via aromaticity) with improved intermolecular interactions for charge mobility .

b. Electron-Donating vs. Electron-Withdrawing Groups

  • 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole (): The methoxy group is strongly electron-donating via resonance, raising the HOMO level and redshifted absorption/emission. The m-tolyl group’s methyl substituent provides weaker electron donation, resulting in intermediate electronic properties suitable for balanced charge transport .
  • 3,6-Dibromo-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (): The triazine group is electron-deficient, lowering the LUMO level and enhancing electron-accepting properties. This makes it ideal for use as an OLED host material, whereas the m-tolyl variant may serve better in hole-transport layers .

c. Halogenated Benzyl Derivatives

  • 3,6-Dibromo-9-(4-bromo-benzyl)-9H-carbazole (): Additional bromine on the benzyl group increases molecular weight and polarizability but introduces steric clashes (dihedral angle ~74° between carbazole and benzyl planes). The m-tolyl group’s methyl substituent offers less steric hindrance, promoting better planarity and conjugation .
Thermal and Physical Properties
Compound Melting Point (°C) Solubility Key Substituent Effect Reference
3,6-Dibromo-9-(m-tolyl)-9H-carbazole Not reported Moderate (aromatic) Balanced steric/electronic effects -
3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole 170 High (polar group) Strong electron donation
3,6-Dibromo-9-octyl-9H-carbazole Not reported Very high Reduced crystallinity
3,6-Dibromo-9-(4-bromo-benzyl)-9H-carbazole Not reported Low Steric hindrance from halogens

Biological Activity

3,6-Dibromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-54-0) is a derivative of carbazole, a compound known for its significant biological activities and applications in medicinal chemistry. The unique structure of this compound, characterized by bromine substituents at the 3 and 6 positions and a m-tolyl group at the 9 position, contributes to its diverse biological properties.

  • Molecular Formula : C19H13Br2N
  • Molecular Weight : 415.13 g/mol
  • Purity : 97% .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Compounds related to carbazole have shown potential anticancer effects. For instance, structural modifications of carbazoles have been associated with enhanced activity against various cancer cell lines . The specific activity of this compound has not been extensively documented but is anticipated based on its structural analogs.
  • Antimicrobial Activity : Similar carbazole derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains .
  • Antifungal Activity : Some studies indicate that carbazole derivatives possess antifungal properties, which may extend to this compound. These compounds have shown efficacy against fungi such as Candida albicans and Fusarium oxysporum .

Structure-Activity Relationship (SAR)

The biological activity of carbazole derivatives is often influenced by their structural features. Key aspects include:

  • Bromine Substitution : The presence of bromine atoms can enhance lipophilicity and molecular interactions with biological targets.
  • Aromatic Substituents : The m-tolyl group may contribute to π–π stacking interactions with biomolecules, potentially increasing binding affinity and activity.
  • Electron-Withdrawing Groups : The electronic properties imparted by the bromine atoms can modulate the reactivity and interaction profiles of the compound.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies on structurally similar carbazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds with similar structural motifs have been evaluated for their cytotoxic effects on breast cancer cells, showing IC50 values in the micromolar range .
  • Antimicrobial Evaluations : A study evaluating the antimicrobial activity of various carbazole derivatives found that some exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values indicating moderate potency .
  • Mechanistic Insights : Molecular docking studies suggest that carbazole derivatives can interact with key enzymes involved in cancer progression and microbial resistance mechanisms, highlighting their potential as lead compounds for drug development .

Q & A

Q. Key Reference Data :

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 0°C → RT~75%
m-Tolyl SubstitutionPd(PPh₃)₄, CuI, K₂CO₃, DMF60-70%

How can Suzuki-Miyaura cross-coupling be optimized for creating carbazole-based polymers?

Advanced
Suzuki coupling is critical for extending π-conjugation in carbazole derivatives. Optimization factors include:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for stability and efficiency in DMF/THF mixtures .
  • Solvent/Base : Use of 2M Na₂CO₃ in aqueous/organic biphasic systems to enhance coupling efficiency .
  • Temperature/Time : Reflux (80–100°C) for 48–72 hours to ensure complete reaction .

Q. Example Protocol :

  • This compound + Thiophene-2-boronic acid → Polymer (71% yield) via Pd(PPh₃)₄ catalysis .

What spectroscopic and structural characterization methods are essential for this compound?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for bromine substituents (δ 7.5–8.2 ppm for aromatic protons) and m-tolyl group (δ 2.4 ppm for methyl) .
  • X-ray Crystallography : Resolves halogen bonding and π-stacking interactions in solid state (e.g., Hirshfeld surface analysis for intermolecular contacts) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 423.92 for C₁₈H₁₂Br₂N) .

What strategies address low solubility in polar solvents during electropolymerization?

Q. Advanced

  • Side-Chain Engineering : Introduce alkyl (e.g., octyl, dodecyl) or alkoxy groups at the 9-position to enhance solubility without disrupting conjugation .
  • Co-polymerization : Blend with EDOT (3,4-ethylenedioxythiophene) or fluorene derivatives to balance solubility and conductivity .

Q. Case Study :

  • 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole exhibited improved solubility in THF, enabling thin-film processing for OLEDs .

How can environmental persistence and bioaccumulation of polyhalogenated carbazoles be assessed?

Q. Advanced

  • Analytical Methods : Use GC-MS or HPLC-UV to detect trace amounts in sediments/biota (LOD: 0.1–1 ng/L) .
  • Bioaccumulation Studies : Measure bioconcentration factors (BCF) in model organisms (e.g., zebrafish) under controlled exposure .
  • Degradation Pathways : Investigate photolytic/oxidative degradation using LC-QTOF-MS to identify intermediates .

Q. Data Contradictions :

  • Conflicting BCF values in lake fish (e.g., 500–5000) may arise from lipid content variability or analytical calibration errors .

How can contradictions in photophysical data (e.g., emission spectra) between studies be resolved?

Q. Advanced

  • Purity Verification : Confirm compound purity (>99%) via HPLC and elemental analysis .
  • Measurement Conditions : Standardize solvent polarity, excitation wavelength, and temperature. For example:
    • Solvent-induced shifts: λ_em = 420 nm (in DCM) vs. 435 nm (in THF) .
  • Aggregation Effects : Test concentration-dependent aggregation-caused quenching (ACQ) using diluted solutions .

What role does the m-tolyl group play in charge transport properties?

Q. Advanced

  • Steric Effects : The methyl group reduces π-π stacking distance, enhancing hole mobility (μ_h ~ 10⁻³ cm²/V·s) .
  • Electronic Effects : Electron-donating m-tolyl stabilizes the HOMO level (-5.2 eV), improving air stability in OLEDs .

Q. Comparison with Derivatives :

DerivativeHOMO (eV)Hole Mobility (cm²/V·s)
m-Tolyl-5.21.2 × 10⁻³
Phenyl-5.40.8 × 10⁻³
Octyl-5.10.5 × 10⁻³

What computational methods are used to predict optoelectronic properties?

Q. Advanced

  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates HOMO-LUMO gaps (e.g., 3.1 eV for this compound) .
  • TD-DFT : Predicts absorption/emission spectra; discrepancies >10 nm vs. experimental data may indicate solvent effects .

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